[(2,4-Difluorophenyl)methyl]urea
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Overview
Description
[(2,4-Difluorophenyl)methyl]urea is an organic compound with the molecular formula C8H8F2N2O and a molecular weight of 186.16 g/mol . It is also known by its IUPAC name, N-(2,4-difluorobenzyl)urea . This compound is characterized by the presence of a urea group attached to a 2,4-difluorophenylmethyl moiety. It is a white to off-white powder with a melting point of 155-156°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Difluorophenyl)methyl]urea typically involves the reaction of 2,4-difluorobenzylamine with an isocyanate or a urea derivative. One common method is the reaction of 2,4-difluorobenzylamine with urea in the presence of a catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
2,4-Difluorobenzylamine+Urea→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Difluorophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylmethylurea oxides, while reduction may produce difluorophenylmethylamine derivatives .
Scientific Research Applications
[(2,4-Difluorophenyl)methyl]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2,4-Difluorophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: These compounds have a similar structure but with a sulfur atom replacing the oxygen atom in the urea group.
Phenyl Urea Derivatives: These compounds have a phenyl group attached to the urea moiety instead of a difluorophenyl group.
Indole Derivatives: These compounds contain an indole nucleus and have diverse biological activities.
Uniqueness
[(2,4-Difluorophenyl)methyl]urea is unique due to the presence of the 2,4-difluorophenyl group, which imparts specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(2,4-difluorophenyl)methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWDZVXJSJPZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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